6-fluoro-8aH-isoquinolin-3-one
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Overview
Description
6-fluoro-8aH-isoquinolin-3-one is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound. Isoquinolines are known for their diverse biological activities and are found in many naturally occurring alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-8aH-isoquinolin-3-one can be achieved through several methods:
Cyclization of Pre-fluorinated Precursors: This method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. Methods such as palladium-catalyzed coupling reactions followed by cyclization are commonly employed due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-8aH-isoquinolin-3-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation (H2/Pd-C), sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Quinones.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
Scientific Research Applications
6-fluoro-8aH-isoquinolin-3-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-fluoro-8aH-isoquinolin-3-one involves its interaction with specific molecular targets. In biological systems, fluorinated isoquinolines can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The fluorine atom enhances the compound’s binding affinity to these enzymes, making it a potent inhibitor.
Comparison with Similar Compounds
Similar Compounds
6-fluoroquinoline: Another fluorinated heterocycle with similar biological activities.
8-fluoroquinoline: Known for its antimicrobial properties.
5,8-difluoroquinoline: Exhibits enhanced biological activity due to the presence of two fluorine atoms.
Uniqueness
6-fluoro-8aH-isoquinolin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 6-position enhances its reactivity and binding affinity to biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H6FNO |
---|---|
Molecular Weight |
163.15 g/mol |
IUPAC Name |
6-fluoro-8aH-isoquinolin-3-one |
InChI |
InChI=1S/C9H6FNO/c10-8-2-1-6-5-11-9(12)4-7(6)3-8/h1-6H |
InChI Key |
PCLJANPJLMLOCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CC(=O)N=CC21)F |
Origin of Product |
United States |
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